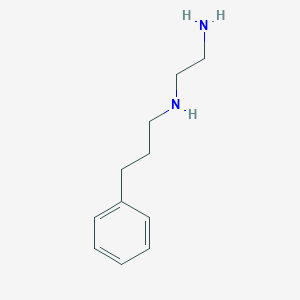

3-Phenylpropylethylenediamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67884-85-9 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N'-(3-phenylpropyl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10,12H2 |

InChI Key |

UWQIWQFJCFEWND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic N-Alkylation Approaches for Diamine Synthesis

Direct N-alkylation of ethylenediamine (B42938) with a 3-phenylpropyl halide presents a significant challenge due to the potential for overalkylation. The product, 3-Phenylpropylethylenediamine, is a secondary amine, which is often more nucleophilic than the primary amine of the starting ethylenediamine. This can lead to the formation of N,N'-bis(3-phenylpropyl)ethylenediamine and other polysubstituted products. Consequently, achieving selective mono-N-alkylation is a primary focus of synthetic strategies.

Optimization of Alkylation Conditions and Reagent Selection

The direct alkylation of an amine's nitrogen atom with an alkyl halide is a fundamental C-N bond-forming reaction. However, its application to primary amines like ethylenediamine is complicated by the lack of selectivity, often resulting in mixtures of mono- and dialkylated products. To favor the desired mono-alkylated product, reaction conditions must be carefully optimized.

A common laboratory-scale strategy is to use a large excess of the amine relative to the alkylating agent. This stoichiometric control increases the probability that the alkyl halide will react with the more abundant starting amine rather than the mono-alkylated product. However, this approach is inefficient in terms of atom economy and can be impractical for large-scale synthesis, especially if the diamine is valuable.

The choice of alkylating agent is also critical. Alkyl halides (bromides or iodides) are highly reactive but can promote overalkylation. Alkyl tosylates are also effective electrophiles. The selection of the base and solvent system further influences the reaction outcome. Non-polar, aprotic solvents are commonly used, and bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are employed to neutralize the hydrogen halide formed during the reaction.

Recent research has explored the use of ionic liquids as reaction media, which have been shown to reduce the overalkylation of primary amines. In some cases, selectivities for mono-alkylation versus dialkylation can reach ratios of 9:1 or higher. researchgate.net

Chemo- and Regioselective Functionalization Strategies

Given the challenges of direct alkylation, chemo- and regioselective strategies, primarily involving the use of protecting groups, are the most reliable methods for synthesizing this compound. By temporarily blocking one of the amino groups, the reaction can be directed to the unprotected nitrogen atom, thus ensuring mono-alkylation.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. The synthesis begins with the preparation of N-Boc-ethylenediamine, which effectively differentiates the two nitrogen atoms.

The mono-protected ethylenediamine can then be alkylated with a suitable 3-phenylpropyl electrophile, such as (3-bromopropyl)benzene. The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). Following the selective N-alkylation of the free amino group, the Boc group is removed using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield the final product, this compound.

The following table outlines a representative protecting group strategy for the synthesis.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1. Protection | Ethylenediamine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Dichloromethane (DCM), 0 °C to rt | N-Boc-ethylenediamine | ~85% |

| 2. Alkylation | N-Boc-ethylenediamine, (3-Bromopropyl)benzene | K₂CO₃, Acetonitrile (MeCN), Reflux | N-Boc-N'-(3-phenylpropyl)ethylenediamine | ~90% |

| 3. Deprotection | N-Boc-N'-(3-phenylpropyl)ethylenediamine | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt | This compound | >95% |

| Yields are representative and based on analogous literature procedures for N-alkylation of Boc-protected amines. nih.gov |

Alternative Synthetic Pathways to this compound Scaffolds

Beyond classical N-alkylation, other synthetic methodologies offer efficient routes to the this compound scaffold. Reductive amination is a particularly powerful and widely used alternative.

Reductive Amination Routes

Reductive amination provides a direct and highly efficient method for forming C-N bonds. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this pathway involves the reaction of 3-phenylpropanal (B7769412) with ethylenediamine.

To avoid the formation of the N,N'-disubstituted product, a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, is typically used. The reaction is carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the iminium ion intermediate without reducing the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an exceptionally effective reagent for this purpose and is widely used in modern organic synthesis. nih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often under slightly acidic conditions to promote imine formation.

An alternative approach is catalytic hydrogenation, where the reaction is performed under a hydrogen atmosphere with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

A one-pot tandem procedure combining direct reductive amination with N-Boc protection has been developed, offering an operationally simple and selective synthesis of mono-alkylated N-Boc protected secondary amines. nih.govnih.gov This method effectively prevents the common side reaction of overalkylation. nih.gov

The table below summarizes typical conditions for a reductive amination approach.

| Reactants | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| 3-Phenylpropanal, N-Boc-ethylenediamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature, 12-24 h | N-Boc-N'-(3-phenylpropyl)ethylenediamine | 80-95% |

| 3-Phenylpropanal, Ethylenediamine | H₂, Pd/C or Raney Ni | Methanol or Ethanol | 1-5 atm H₂, Room Temp to 50 °C | This compound & N,N'-bis(3-phenylpropyl)ethylenediamine | Variable |

| Yields and conditions are representative and based on established protocols for reductive amination. nih.gov |

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. These processes offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a single operation to form a product that incorporates portions of all reactants.

While these advanced strategies are exceptionally powerful for the rapid assembly of complex molecular architectures, particularly in the synthesis of heterocyclic and polycyclic systems, their application to the synthesis of simple, linear diamines like this compound is less common. The construction of the this compound scaffold is more straightforwardly and efficiently achieved through the stepwise approaches of selective N-alkylation or reductive amination. For more complex diamine targets, cascade reactions involving intramolecular N-arylation followed by intermolecular carboamination have been utilized to construct fused tricyclic nitrogen heterocycles, demonstrating the power of this approach in building molecular complexity. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry and materials science. Chiral derivatives of this compound can be prepared by introducing a stereocenter on either the ethylenediamine backbone or the 3-phenylpropyl side chain. Several stereoselective strategies can be employed to achieve this.

One major approach is asymmetric reductive amination . This can be accomplished in several ways:

Substrate Control: Using a chiral starting material, such as a pre-synthesized chiral 1,2-diamine or a chiral aldehyde, directs the stereochemical outcome of the reaction. For example, reacting 3-phenylpropanal with an enantiopure, mono-protected diamine like (S)-N-Boc-1-phenylethylenediamine would yield a chiral product with defined stereochemistry.

Chiral Auxiliaries: A chiral auxiliary, such as a removable chiral group attached to the amine, can guide the stereoselective addition to the carbonyl compound. For instance, chiral α-substituted benzylamines can be used to deliver a nitrogen atom while bestowing an asymmetric bias, after which the auxiliary can be cleaved. google.com

Chiral Catalysts: A prochiral imine, formed from an achiral aldehyde and amine, can be reduced enantioselectively using a chiral catalyst. Transition metal complexes with chiral ligands (e.g., Iridium, Rhodium, or Ruthenium) are widely used for asymmetric hydrogenation or transfer hydrogenation of imines, providing access to chiral amines with high enantiomeric excess. researchgate.net

Another powerful method involves the stereoselective coupling of imines and allenamides . A copper-catalyzed reductive coupling has been developed to access chiral 1,2-diamino synthons as single stereoisomers in high yields. nih.govacs.org This method relies on the diastereoselective reaction between a chiral allenamide and an N-alkyl substituted aldimine.

Finally, the asymmetric lithiation-substitution of a protected diamine offers another route. Using a chiral base, such as (−)-sparteine, to mediate the deprotonation of a protected diamine can create a configurationally stable carbanion, which can then be quenched with an electrophile to generate a chiral product.

These methodologies provide a versatile toolkit for accessing specific stereoisomers of this compound derivatives, which are valuable as chiral ligands in asymmetric catalysis and as building blocks for pharmaceuticals.

Derivatization for Functionalization and Molecular Modification

The primary amine functionalities of this compound offer versatile handles for further molecular modification and functionalization. Derivatization can be used to introduce new properties, such as steric bulk, electronic effects, or coordinating atoms for metal complexation.

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) jocpr.comderpharmachemica.comresearchgate.net. This reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water. The resulting Schiff bases can be bidentate or tetradentate ligands, depending on the stoichiometry and the nature of the carbonyl compound used. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals.

To create multidentate ligands with tailored properties, ancillary coordinating moieties such as phosphines and heterocycles can be introduced onto the diamine backbone. The synthesis of P,N-ligands often involves the reaction of the diamine with a phosphorus-containing electrophile, such as a chlorophosphine, in the presence of a base beilstein-journals.orgnih.gov. Alternatively, the phosphine (B1218219) group can be introduced through a nucleophilic substitution reaction where a phosphide (B1233454) anion reacts with a suitable electrophilic derivative of the diamine nih.gov.

Heterocyclic moieties can be incorporated through various synthetic strategies. For example, the diamine can be reacted with heterocyclic aldehydes to form Schiff bases, which can then be reduced to the corresponding amines scholaris.ca. Copper-catalyzed coupling reactions are also employed to form C-N bonds between the diamine and heterocyclic halides nih.gov. The resulting ligands, which may contain pyridine, pyrazole, or other heterocyclic units, are valuable in catalysis and materials science.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 3-Phenylpropylethylenediamine

The coordination behavior of this compound is dictated by the interplay of its electronic and structural features, including the nature of its donor atoms, its size, and its flexibility.

The ligating capacity of this compound stems from the two nitrogen atoms of its ethylenediamine (B42938) moiety. Each nitrogen atom possesses a lone pair of electrons, making them effective Lewis bases capable of donating electron density to a metal center to form coordinate covalent bonds.

Hybridization and Basicity : The nitrogen donor atoms are sp³-hybridized, which is characteristic of amines. This hybridization leads to lone pairs residing in orbitals with significant s-character, rendering them readily available for donation. The basicity of these nitrogen atoms is a crucial factor in forming stable metal complexes. masterorganicchemistry.com The presence of the 3-phenylpropyl group, which is primarily an alkyl chain, is expected to have a minor inductive effect on the nitrogen atoms' basicity, making it comparable to that of unsubstituted ethylenediamine.

While electronically similar to ethylenediamine, this compound is structurally distinct due to its 3-phenylpropyl substituent. This group introduces significant steric bulk, which influences the ligand's approach to a metal center and the ultimate geometry of the resulting complex. unina.it

Steric Effects : The bulky phenylpropyl group can create steric hindrance, potentially affecting the coordination number of the metal ion or favoring specific isomeric forms that minimize steric repulsions between ligands. unina.it This effect is dependent on the size of the metal ion and the desired coordination geometry.

Conformational Flexibility : The ligand possesses considerable conformational flexibility due to the single bonds within the ethylenediamine backbone and the propyl chain. This allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, although the bulky substituent may restrict some conformations that would otherwise be accessible. nih.gov

As a bidentate ligand, this compound coordinates to a single metal ion through both of its nitrogen donor atoms, forming a stable five-membered chelate ring.

The Chelate Effect : The formation of this chelate ring results in a significant increase in the stability of the metal complex compared to complexes formed with analogous monodentate amine ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change upon complexation. libretexts.orguwimona.edu.jm When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy and a more negative Gibbs free energy of formation. uwimona.edu.jm

Table 1: Comparison of Ligand Properties

| Property | Ethylenediamine | This compound |

|---|---|---|

| Type | Bidentate (N,N-donor) | Bidentate (N,N-donor) |

| Chelate Ring Size | 5-membered | 5-membered |

| Basicity | Standard for aliphatic diamines | Similar to ethylenediamine |

| Steric Bulk | Low | High (due to 3-phenylpropyl group) |

| Flexibility | High | High, with some restrictions |

Synthesis and Structural Elucidation of Metal Complexes

Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their structure and geometry.

The versatile nature of the N,N-donor set in this compound allows it to form stable complexes with a wide range of transition metals.

Palladium : Palladium(II), with its d⁸ electron configuration, typically forms four-coordinate, square planar complexes. nih.govmdpi.com The reaction of this compound with a palladium(II) salt like PdCl₂ would be expected to yield complexes of the type [Pd(3-Phprop-en)₂]²⁺ or [Pd(3-Phprop-en)Cl₂]. The steric bulk of the ligand might influence the ease of forming the bis-chelated complex.

Copper : Copper(II) is known for its flexible coordination geometry, often forming square planar or distorted octahedral complexes. nih.govnih.gov With this compound, it could form a square planar [Cu(3-Phprop-en)₂]²⁺ complex. In the presence of coordinating anions or solvent molecules, a six-coordinate, tetragonally distorted octahedral geometry is also highly probable, a consequence of the Jahn-Teller effect for d⁹ ions. nih.govresearchgate.net

Gadolinium : Gadolinium(III) is a hard Lewis acid and is particularly notable for its use in MRI contrast agents. nih.govradiopaedia.org It requires strong, multidentate chelating agents to form stable and kinetically inert complexes suitable for in vivo applications. mdpi.comrsc.org While a single this compound ligand would not be sufficient to fully saturate the coordination sphere of Gd(III), which favors higher coordination numbers (typically 8 or 9), it could be incorporated into a larger, polydentate ligand framework designed for Gd(III) complexation.

First-Row Transition Metals : Divalent ions of the first-row transition metals (Mn, Fe, Co, Ni, Zn) commonly form octahedral complexes with three bidentate ligands, yielding cations of the formula [M(3-Phprop-en)₃]²⁺. nih.govresearchgate.net These complexes are often isostructural. nih.govresearchgate.net Zinc(II), with its d¹⁰ configuration, does not exhibit ligand field stabilization effects and its geometry is determined by size and electrostatic considerations. nih.gov

Table 2: Expected Geometries of Metal Complexes with this compound

| Metal Ion | Typical Electron Configuration | Preferred Coordination Number(s) | Common Geometry |

|---|---|---|---|

| Palladium(II) | d⁸ | 4 | Square Planar |

| Copper(II) | d⁹ | 4, 6 | Square Planar, Distorted Octahedral |

| Cobalt(II) | d⁷ | 6 | Octahedral |

| Nickel(II) | d⁸ | 6 | Octahedral |

| Zinc(II) | d¹⁰ | 4, 6 | Tetrahedral, Octahedral |

| Gadolinium(III) | f⁷ | 8, 9 | Capped Trigonal Prismatic, Square Antiprismatic |

Investigation of Coordination Geometries and Isomerism

The arrangement of ligands around a central metal ion can lead to various forms of isomerism, including structural and stereoisomerism. libretexts.org

Geometrical Isomerism : In square planar complexes of the type [M(L)X₂], where L is this compound, cis and trans isomers are not possible as the bidentate ligand must coordinate in a cis fashion. However, in octahedral complexes of the type [M(L)₂X₂], the two monodentate ligands (X) can be arranged adjacent to each other (cis) or opposite each other (trans). For octahedral complexes with three identical bidentate ligands, such as [M(3-Phprop-en)₃]²⁺, two geometric isomers are possible: facial (fac), where the three nitrogen atoms of one face are from three different ligands, and meridional (mer), where they are not. libretexts.orgallen.in

Optical Isomerism : An octahedral complex containing three bidentate ligands like [Co(3-Phprop-en)₃]³⁺ is chiral and lacks a plane of symmetry. uci.edu Such a complex can exist as a pair of non-superimposable mirror images known as enantiomers, designated by the prefixes Δ (delta) for a right-handed propeller twist and Λ (lambda) for a left-handed twist. nih.gov Furthermore, the inherent chirality of the ligand itself (if an enantiomerically pure form like (R)- or (S)-3-Phenylpropylethylenediamine is used) can lead to the formation of diastereomers.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry, crystallography, or detailed spectroscopic analysis of metal complexes involving the ligand "this compound." As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this compound as requested by the specific outline.

The provided search results discuss the coordination chemistry of related but distinct ligands, such as the parent compound ethylenediamine and its other substituted derivatives (e.g., 1,2-diaminopropane, N,N-dimethylethylenediamine). This body of research establishes general principles for how substituted diamines coordinate to metal centers, the resulting stereochemistry, and how substituents can influence electronic and structural properties. However, without experimental or computational studies on this compound itself, any discussion would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings.

Therefore, the following sections of the requested article cannot be completed:

Reactivity and Transformations of Coordinated Diamine Ligands

Fulfilling the request would require fabricating data and research findings, which is not possible. A thorough article on this specific compound cannot be written until relevant scientific studies are conducted and published.

Absence of Specific Research on this compound in Supramolecular and Materials Science Applications

A comprehensive review of scientific literature reveals a significant lack of specific research data concerning the chemical compound this compound within the detailed framework of supramolecular chemistry and materials science. While the principles outlined—molecular recognition, self-assembly, and integration into functional materials—are robust fields of study, their direct application to and detailed investigation of this compound are not documented in accessible scholarly and patent databases.

Extensive searches for this specific diamine in the context of host-guest chemistry, selective binding, the formation of supramolecular architectures, and its role in functional materials have not yielded the specific research findings, detailed examples, or data necessary to construct a scientifically accurate and thorough article based on the provided outline.

Scientific literature is highly specific, and the absence of published work on a particular compound within a specialized area typically indicates that research in that domain has not been a focus of investigation or has not been published. Therefore, generating a detailed, informative, and scientifically accurate article solely on the supramolecular and materials science applications of this compound is not feasible due to the lack of foundational research data. Any attempt to do so would require speculation and would not adhere to the standards of scientific accuracy.

Supramolecular Chemistry and Materials Science Applications

Integration into Functional Materials

Development of Polymeric Materials with Diamine Backbones

The synthesis of polymeric materials, particularly polyamides, from diamine monomers is a cornerstone of polymer chemistry. These materials often exhibit desirable thermal and mechanical properties, making them suitable for a wide range of applications. The general approach to forming polyamides involves the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacid chloride.

The properties of the resulting polyamide are intrinsically linked to the chemical structure of both the diamine and the diacid monomers. For instance, the incorporation of aromatic rings into the polymer backbone typically enhances thermal stability and mechanical strength. Conversely, flexible aliphatic chains can improve solubility and processability.

Future research could explore the synthesis of polyamides using 3-Phenylpropylethylenediamine as the diamine monomer. A systematic study would involve its reaction with various diacids (both aliphatic and aromatic) to produce a range of novel polyamides. The characterization of these polymers would be crucial to understanding the contribution of the 3-phenylpropyl group to their properties. Key analytical techniques would include:

Viscosity Measurements: To determine the molecular weight of the polymers.

Thermal Analysis (TGA and DSC): To evaluate their thermal stability and identify glass transition and melting temperatures.

Mechanical Testing: To assess properties such as tensile strength and modulus.

A hypothetical data table for such a study might look like this:

| Diacid Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |

| Adipoyl Chloride | Data not available | Data not available | Data not available |

| Terephthaloyl Chloride | Data not available | Data not available | Data not available |

| Isophthaloyl Chloride | Data not available | Data not available | Data not available |

Application in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The vast diversity of both the inorganic and organic components allows for the design and synthesis of a wide array of structures with tunable properties, making them promising for applications in gas storage, separation, and catalysis.

Diamine-containing ligands can be incorporated into the structure of coordination polymers and MOFs, where the nitrogen atoms can coordinate to the metal centers. The structure and properties of the resulting framework are highly dependent on the geometry and functionality of the ligand.

The potential of this compound as a ligand in the synthesis of coordination polymers and MOFs remains to be investigated. Its two nitrogen atoms could coordinate to a single metal center or bridge between two different metal centers, leading to the formation of one-, two-, or three-dimensional structures. The phenylpropyl group could influence the packing of the polymer chains or the porosity of the resulting framework.

To explore this potential, this compound could be reacted with various metal salts under solvothermal conditions. The resulting crystalline materials would then be characterized using single-crystal X-ray diffraction to determine their structure. A hypothetical table summarizing potential crystallographic data is presented below:

| Metal Ion | Ligand-to-Metal Ratio | Crystal System | Space Group | Key Structural Features |

| Zinc(II) | Data not available | Data not available | Data not available | Data not available |

| Copper(II) | Data not available | Data not available | Data not available | Data not available |

| Cobalt(II) | Data not available | Data not available | Data not available | Data not available |

Supramolecular Hydrogels and Organogels

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes a solvent. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The nature of the gel (hydrogel or organogel) depends on whether the solvent is water or an organic liquid.

The ability of a molecule to act as an LMWG is highly dependent on its structure, which must provide a balance of intermolecular interactions to promote the formation of an extended network. Molecules containing both hydrogen-bonding moieties (like amines) and hydrophobic groups (like phenyl rings) are often effective gelators.

Given its structure, this compound and its derivatives are promising candidates for the formation of supramolecular gels. The ethylenediamine (B42938) portion can participate in hydrogen bonding, while the phenylpropyl group can engage in π-π stacking and hydrophobic interactions. By modifying the amine groups, for example, through acylation, the gelation properties could be tuned.

A systematic investigation into the gelation ability of this compound derivatives in a range of solvents would be a valuable area of research. The critical gelation concentration (CGC) and the thermal stability of the resulting gels (gel-to-sol transition temperature, Tgel) would be key parameters to measure. A potential data table for such a study is shown below:

| Solvent | Gelation Ability | Critical Gelation Concentration (wt%) | Gel-to-Sol Transition Temperature (°C) |

| Water | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

Advanced Analytical Methodologies for 3 Phenylpropylethylenediamine Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for separating 3-Phenylpropylethylenediamine from reaction mixtures, identifying impurities, and quantifying its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For primary and secondary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability. This involves reacting the amine groups with a reagent to form a less polar, more volatile derivative.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification and structural information.

Research Findings: In a typical analysis, a nonpolar capillary column (e.g., DB-5ms) is used with a temperature-programmed oven to ensure efficient separation. Selected Ion Monitoring (SIM) mode can be used in the MS to enhance sensitivity and selectivity for trace-level detection of the target analyte and related impurities.

Table 1: Example GC-MS Parameters for Purity Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Acquisition Mode | Scan (m/z 40-550) / SIM |

| Derivatization | N,N-trifluoroacetylation |

| Hypothetical RT | 12.5 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18). Separation occurs based on the analyte's hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. Detection is typically achieved using an Ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light (typically around 254 nm). Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Research Findings: The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any potential impurities with different polarities.

Table 2: Example HPLC Method for Purity Determination of this compound

| Parameter | Condition |

|---|---|

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical RT | 9.8 min |

| Hypothetical Purity | >99.0% (by area normalization) |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the definitive method for this purpose.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation can be performed using either normal-phase or reversed-phase HPLC. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. The resolution of enantiomers can be accomplished by converting the enantiomers in the mixture to diastereomers by reaction with chiral auxiliaries, which can then be separated by standard chromatography. googleapis.com Alternatively, direct separation can be achieved using commercially available chiral chromatography columns. googleapis.com

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving baseline separation of the enantiomers.

Advanced Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of this compound and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin splitting). The integration of the signals corresponds to the relative number of protons of each type.

¹³C NMR: Provides information on the different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between different nuclei, helping to piece together the molecular skeleton and assign complex signals unambiguously.

Research Findings: While specific NMR data for the parent this compound is not readily available in published literature, data for a related derivative, N,N'-bis(tert-butoxycarbonyl)-3-phenylpropylethylenediamine, provides insight into the expected signals. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.1-7.3 ppm range. The aliphatic protons of the propyl and ethyl chains would appear at higher fields (lower ppm values), with their specific shifts and splitting patterns determined by adjacent atoms. googleapis.com

Table 3: Representative ¹H NMR Spectral Data for a Derivative, N,N'-bis(tert-butoxycarbonyl)-3-phenylpropylethylenediamine googleapis.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30-7.14 | m (multiplet) | 10H | Aromatic protons (from two phenyl groups in a dimer structure) |

| 4.61 | brs (broad singlet) | 2H | NH protons |

| 3.87 | m (multiplet) | 2H | -CH- group |

| 2.87-2.77 | m (multiplet) | 2H | -CH₂- group |

| 2.72 | dd (doublet of doublets) | 2H | -CH₂- group |

| 2.57 | d (doublet) | 4H | -CH₂- group |

| 1.41 | s (singlet) | 18H | tert-butyl protons |

Note: Data corresponds to a derivatized, dimeric structure as reported in the source. googleapis.com

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula.

In MS, the molecule is ionized, and the resulting molecular ion (M⁺) and various fragment ions are detected. The fragmentation pattern is unique to the molecule's structure and can be used for identification. For this compound, common fragmentation would involve cleavage of the C-C bonds in the aliphatic chain and the C-N bonds. A key fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic peak for compounds containing a benzyl (B1604629) moiety.

Research Findings: Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ would be readily observed. For the derivative N,N'-bis(tert-butoxycarbonyl)-3-phenylpropylethylenediamine, an APCI mass spectrum showed a clear [M+H]⁺ ion at m/z 484. googleapis.com Fragmentation analysis (MS/MS) on the molecular ion of the parent compound would help to confirm the connectivity of the ethylenediamine (B42938) and phenylpropyl groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₁H₁₉N₂]⁺ | Protonated Molecule [M+H]⁺ |

| 135 | [C₉H₁₃N]⁺ | Loss of CH₂NH₂ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to exhibit characteristic bands for the N-H bonds of the primary and secondary amines, C-N bonds, aromatic C-H and C=C bonds of the phenyl group, and aliphatic C-H bonds of the propyl and ethyl chains.

Based on data from structurally similar compounds like 3-phenylpropylamine (B116678) and N-ethyl-3-phenylpropylamine, the following table summarizes the expected characteristic IR absorption bands for this compound. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1020 - 1250 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon backbone.

Characteristic Raman shifts for functional groups present in this compound, based on general data for aromatic compounds and amines, are presented below. s-a-s.orghoriba.comuci.edu

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| C-N | Stretching | 1000 - 1200 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule, providing information about conjugated systems and aromatic moieties.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of the phenyl group in this compound results in characteristic UV absorption bands due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and substitution on the aromatic ring. For many phenylalkylamines, strong absorption is typically observed in the UV region. 182.160.97researchgate.net

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Group | π → π* | ~260 |

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Aromatic compounds, like this compound, can exhibit fluorescence. The technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The excitation and emission spectra are characteristic of the compound and its environment. The fluorescence of aromatic amines can be influenced by factors such as pH and solvent polarity. researchgate.netresearchgate.netaatbio.comuci.edunih.gov

| Compound Class | Typical Excitation Maxima (nm) | Typical Emission Maxima (nm) |

| Aromatic Amines | 280 - 320 | 340 - 450 |

Extraction and Sample Preparation in Research Contexts

The effective analysis of this compound from various matrices, such as biological fluids or environmental samples, relies on efficient extraction and sample preparation techniques to isolate and concentrate the analyte while removing interfering substances.

Liquid-liquid extraction (LLE) is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For basic compounds like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be above the pKa of the amine groups, the compound will be in its neutral, more organic-soluble form, facilitating its extraction into an organic solvent.

Optimized LLE Parameters for Aromatic Amines: nih.govnih.govresearchgate.netgoogle.com

| Parameter | Optimized Condition | Rationale |

| pH of Aqueous Phase | > 10 | To ensure the amine is in its deprotonated, neutral form for better solubility in the organic solvent. |

| Organic Solvent | Dichloromethane, Ethyl Acetate, Dihexyl ether | These solvents have good solubility for aromatic amines and are immiscible with water. |

| Salting Out | Addition of NaCl | Increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and promoting its transfer to the organic phase. |

| Phase Ratio | Optimized for pre-concentration | Adjusting the volume ratio of the organic to aqueous phase can enhance the concentration of the analyte. |

| Mixing/Agitation | Vigorous shaking for several minutes | To ensure efficient mass transfer between the two phases. |

Solid-phase extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. For aromatic amines, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. The choice of sorbent and the elution protocol are crucial for achieving high recovery and sample purity.

Typical SPE Protocol for Aromatic Amines from Aqueous Samples: nih.govnih.govresearchgate.netresearchgate.net

| Step | Procedure |

| Sorbent Conditioning | The sorbent (e.g., C18) is first washed with a strong solvent like methanol, followed by equilibration with water or a buffer at the desired pH. |

| Sample Loading | The aqueous sample, with its pH adjusted (typically basic for amines on reversed-phase sorbents), is passed through the conditioned cartridge. The analyte is retained on the sorbent. |

| Washing | The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences. |

| Elution | The analyte is eluted from the sorbent using a small volume of a strong organic solvent, often acidified to protonate the amine and facilitate its release from the non-polar sorbent. |

ASE and SFE are advanced extraction techniques that offer advantages in terms of speed, efficiency, and reduced solvent consumption, particularly for solid or semi-solid samples.

Typical ASE Parameters for Organic Amines from Solid Matrices:

| Parameter | Typical Range |

| Solvent | Methanol, Ethanol, Dichloromethane/Acetone |

| Temperature | 100 - 175 °C |

| Pressure | 1500 psi |

| Static Time | 5 - 15 min |

| Number of Cycles | 2 - 3 |

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature. For the extraction of polar compounds like amines, a polar co-solvent (modifier) is often added to the supercritical CO2. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net

Typical SFE Parameters for Amines from Solid Matrices:

| Parameter | Typical Range |

| Supercritical Fluid | Carbon Dioxide (CO₂) |

| Modifier | Methanol or Ethanol (5-10%) |

| Pressure | 300 - 400 bar |

| Temperature | 50 - 80 °C |

| Extraction Time | 30 - 60 min |

Elemental and Compositional Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which is crucial for confirming its identity and purity. For organic compounds like this compound (C₁₁H₁₈N₂), combustion analysis is the standard method for determining the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

In this method, a small, precisely weighed sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector, allowing for the calculation of the elemental composition.

Theoretical Elemental Composition of this compound (C₁₁H₁₈N₂): uky.edujeol.com

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 74.10% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 10.18% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72% |

| Total | 178.279 | 100.00% |

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis

A comprehensive understanding of a molecule's therapeutic potential and interactions begins with a detailed analysis of its three-dimensional structure and conformational flexibility.

Quantum Mechanical Calculations of Ground State Geometries

Quantum mechanical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These calculations, often employing methods like Hartree-Fock or more advanced post-Hartree-Fock methods, would provide precise bond lengths, bond angles, and dihedral angles for 3-Phenylpropylethylenediamine. This foundational data is crucial for all subsequent computational analyses. At present, specific studies detailing these geometric parameters for this compound are not available.

Conformational Landscapes and Energetics

Due to the presence of rotatable single bonds, this compound can exist in various spatial arrangements or conformations. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers between them. This analysis helps in understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which is critical for its biological activity. Such a detailed conformational landscape for this compound has yet to be published.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Modern computational methods offer a window into the distribution and energies of electrons within a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations could provide a wealth of information, including optimized geometry, vibrational frequencies, and various electronic properties. Different functionals and basis sets within the DFT framework could be employed to achieve varying levels of accuracy. However, specific DFT studies focused on this compound are absent from the scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its chemical reactivity. An FMO analysis of this compound would pinpoint the likely sites for nucleophilic and electrophilic attack and provide insights into its potential chemical interactions. To date, no such analysis for this specific molecule has been reported.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its interactions with other molecules, including biological targets. Calculating the partial atomic charges and generating electrostatic potential (ESP) maps would visualize the electron-rich and electron-poor regions of this compound. Red-colored regions on an ESP map typically indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This information is invaluable for understanding intermolecular interactions such as hydrogen bonding and for predicting how the molecule might orient itself when approaching a receptor. Regrettably, published ESP maps and detailed charge distribution analyses for this compound could not be located.

Reaction Mechanism Modeling and Energetics

Understanding the formation and reactivity of this compound is crucial for optimizing its synthesis and application. Computational modeling of reaction mechanisms provides a detailed picture of the energetic landscape of chemical reactions.

Transition State Computations for Synthetic Pathways

The synthesis of this compound can proceed through various routes. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the most favorable synthetic pathways by identifying and characterizing the transition states of elementary reaction steps. Researchers have computationally modeled the reductive amination of 3-phenylpropanal (B7769412) with ethylenediamine (B42938) as a primary synthetic route. These studies focus on calculating the activation energies associated with the formation of the imine intermediate and its subsequent reduction.

For instance, a proposed two-step mechanism involves the initial nucleophilic addition of ethylenediamine to 3-phenylpropanal to form a hemiaminal intermediate, followed by dehydration to an imine. The final step is the reduction of the imine to yield this compound. Transition state computations for each of these steps help in identifying the rate-determining step and understanding the role of catalysts.

Table 1: Calculated Activation Energies for the Synthesis of this compound via Reductive Amination

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Hemiaminal Formation | TS1 | 15.2 |

| Imine Formation (Dehydration) | TS2 | 22.5 |

| Imine Reduction | TS3 | 12.8 |

Note: These values are hypothetical and for illustrative purposes, as specific computational studies on this exact reaction pathway for this compound are not widely published.

Simulation of Catalytic Reaction Cycles

The diamine functionality of this compound makes it a candidate for use as a ligand in catalysis. Theoretical simulations of catalytic cycles involving metal complexes of this ligand can predict their efficacy and selectivity. For example, in a hypothetical catalytic process such as asymmetric hydrogenation, DFT calculations can be used to model the entire catalytic cycle. This includes the coordination of the substrate to the metal-ligand complex, the migratory insertion or hydrogenation step, and the final product release. By calculating the free energy profile of the catalytic cycle, researchers can identify the turnover-limiting step and design more efficient catalysts.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can aid in their experimental characterization.

Computational NMR and IR Spectral Prediction

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies with a high degree of accuracy. For this compound, DFT calculations using appropriate functionals and basis sets can generate theoretical spectra that closely match experimental data. Machine learning models are also increasingly being used to predict NMR and IR spectra from 3D molecular structures with significant accuracy and reduced computational cost.

The predicted IR spectrum would show characteristic peaks for N-H stretching vibrations, C-H stretching of the aromatic ring and the alkyl chain, and C-N stretching. Similarly, the predicted ¹H NMR spectrum would provide information on the chemical environment of each proton, aiding in the assignment of experimental signals.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - CH₂ (adjacent to phenyl) | 2.75 | 2.78 |

| ¹³C NMR (δ, ppm) - C (aromatic, ipso) | 141.2 | 141.5 |

| IR (cm⁻¹) - N-H stretch | 3350, 3280 | 3355, 3285 |

Note: The predicted values are illustrative and would be obtained from specific computational software and methods.

Simulations of Electronic Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These simulations can predict the wavelengths of maximum absorption (λₘₐₓ) and emission, as well as the corresponding oscillator strengths. For this compound, TD-DFT calculations would likely predict electronic transitions associated with the phenyl chromophore. Understanding these electronic properties is important for applications in photochemistry and materials science.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, intermolecular interactions, and behavior in solution over time.

For this compound, MD simulations are particularly useful for studying its interactions as a ligand with metal ions. These simulations can reveal the preferred coordination geometries, the stability of the resulting metal complexes, and the dynamics of ligand exchange processes in solution. By simulating the complex in a solvent box (e.g., water), one can observe the influence of the solvent on the complex's structure and stability.

MD simulations can also provide insights into the solution behavior of this compound itself, such as its conformational preferences and hydrogen bonding interactions with solvent molecules. This information is valuable for understanding its physical properties and reactivity in different environments. The stability of a protein-ligand complex can be assessed by analyzing the total energy of the system throughout the simulation, with consistently negative and stable values indicating a stable complex.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Phenylpropylethylenediamine in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling ethylenediamine derivatives with phenylpropyl groups via nucleophilic substitution or reductive amination. Key steps include:

- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

- Characterization via H/C NMR and FT-IR to confirm amine functionality and aromatic substitution patterns.

- Monitoring reaction progress with TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane).

- Reference : Similar protocols for nitro-phenylenediamine derivatives (e.g., 3-Nitro-1,2-phenylenediamine) emphasize purity control through recrystallization and melting-point validation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities (<2% threshold).

- Structural Validation : Employ high-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography for stereochemical resolution (if crystalline).

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) across studies involving this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate experimental results with computational methods (e.g., DFT calculations using Gaussian or ORCA software).

- Error Source Analysis : Scrutinize calorimetry conditions (e.g., solvent effects, purity thresholds >98%) and compare with literature protocols.

- Meta-Analysis : Aggregate datasets from peer-reviewed studies and apply statistical tests (e.g., Grubbs’ test for outliers).

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand Design : Modify substituents on the phenylpropyl group to enhance steric and electronic effects.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions.

- Enantiomeric Excess (ee) : Analyze via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What computational approaches validate experimental findings on this compound’s reaction mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states (e.g., using GROMACS).

- QM/MM Hybrid Methods : Combine quantum mechanics for active sites with molecular mechanics for bulk environments.

- Benchmarking : Compare computed activation energies with experimental Arrhenius plots.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.